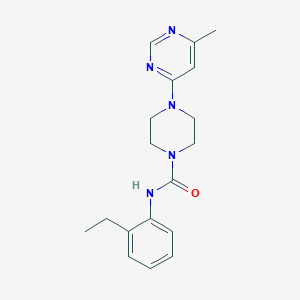

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-3-15-6-4-5-7-16(15)21-18(24)23-10-8-22(9-11-23)17-12-14(2)19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUSVUAEIOWKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine core.

Attachment of the Ethylphenyl Group: The ethylphenyl group is usually attached through a Friedel-Crafts acylation reaction, where an ethylbenzene derivative reacts with the piperazine-pyrimidine intermediate.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups within the compound are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The piperazine-carboxamide scaffold is highly versatile, with modifications to the aryl or heterocyclic groups significantly altering physicochemical and biological profiles. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the aryl ring correlate with higher melting points (e.g., A3: 196.5–197.8°C vs. A6: 189.8–191.4°C) due to enhanced crystallinity .

- Heterocyclic Modifications: Replacing pyrimidine with quinazoline (A2–A6) or thienopyrimidine (Compound 6) alters solubility and target engagement. For example, thieno[2,3-d]pyrimidine derivatives () exhibit enhanced lipophilicity compared to pyrimidine-based analogs .

Pharmacological Profiles

Key Findings :

- TRPV1 Antagonists : BCTC’s 3-chloropyridinyl group is critical for TRPV1 binding, while tert-butylphenyl enhances metabolic stability .

- DGAT1 Inhibition : JNJ compound A’s dichlorophenyl and methoxyphenyl groups optimize DGAT1 binding, demonstrating scaffold versatility .

- Carboxamide Linker Importance : Removal of the carbonyl group in dopamine D3 ligands reduces D3R affinity by >100-fold, underscoring its role in receptor selectivity .

Biological Activity

N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 408.55 g/mol. It features a piperazine ring, which is known for enhancing the pharmacokinetic properties of drugs.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N6O |

| Molecular Weight | 408.55 g/mol |

| LogP | 5.0619 |

| Polar Surface Area | 48.833 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including interactions with neurotransmitter receptors and enzymes involved in metabolic processes. Specifically, this compound has shown promise as an inhibitor of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme implicated in cholesterol metabolism and related diseases such as hyperlipidemia and atherosclerosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against ACAT-1. The inhibition of this enzyme can lead to reduced cholesterol esterification, which is beneficial in managing conditions associated with high cholesterol levels . The compound's ability to enhance aqueous solubility also contributes to its bioavailability, making it a suitable candidate for oral administration .

Case Studies

-

Cholesterol Metabolism :

A study focused on the compound's effect on cholesterol metabolism revealed that it could significantly lower cholesterol levels in cellular models by inhibiting ACAT-1 activity. This finding suggests potential therapeutic applications in treating dyslipidemia . -

Cancer Research :

Another investigation highlighted the compound's role in cancer treatment, particularly glioblastoma. The piperazine structure has been associated with improved drug delivery and efficacy in targeting cancer cells .

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-(2-ethylphenyl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis of piperazine-carboxamide derivatives typically involves multi-step protocols:

- Step 1: Formation of the pyrimidine core via cyclization of a dicarbonyl precursor with amidine derivatives, as described for structurally analogous compounds .

- Step 2: Piperazine ring functionalization using nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, coupling 6-methylpyrimidin-4-amine with a chloroethylphenyl intermediate in the presence of a base (e.g., triethylamine) and polar aprotic solvents like DMF .

- Step 3: Carboxamide linkage via reaction of the piperazine nitrogen with 2-ethylphenyl isocyanate under inert conditions .

Optimization Tips:

- Temperature control (50–80°C) to balance reaction rate and byproduct formation.

- Catalyst screening (e.g., Pd-based catalysts for coupling steps) to improve yields .

- Solvent selection (e.g., dichloromethane or THF) to enhance solubility of intermediates .

Basic Question: What analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions on the piperazine and pyrimidine rings. For example, distinct aromatic proton signals for the 2-ethylphenyl group and methyl resonance on the pyrimidine .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion for C19H24N6O).

- X-ray Crystallography: Single-crystal analysis resolves bond angles and torsional conformations, as demonstrated for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (e.g., monoclinic P21/c space group, β=92.5°) .

- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets such as neurotransmitter receptors?

Answer:

- Receptor Binding Assays:

- Use radioligand displacement assays (e.g., [3H]spiperone for dopamine D2/D3 receptors). Structural analogs with carboxamide linkers show high D3 receptor selectivity (>1000-fold over D2), emphasizing the importance of the carbonyl group in binding .

- Chimeric receptor studies (e.g., swapping extracellular loops between D2 and D3 receptors) to identify critical binding domains .

- Functional Assays:

- Data Interpretation: Compare IC50/Ki values with known ligands (e.g., risperidone) to contextualize potency.

Advanced Question: How do structural modifications (e.g., substituent changes on the phenyl or pyrimidine rings) impact pharmacological activity and selectivity?

Answer:

- Pyrimidine Modifications:

- Introducing electron-withdrawing groups (e.g., Cl, F) at the pyrimidine 6-position enhances metabolic stability but may reduce solubility .

- Piperazine Substituents:

- Carboxamide Linker:

Basic Question: How should researchers address contradictions in reported biological activity data for structurally similar compounds?

Answer:

- Source Analysis: Cross-reference studies using identical assay conditions (e.g., cell lines, ligand concentrations). For example, discrepancies in IC50 values may arise from differences in membrane preparation methods .

- Structural Validation: Confirm compound identity via NMR and crystallography, as impurities or stereochemical variations (e.g., axial vs. equatorial substituents) significantly affect activity .

- Meta-Analysis: Compare trends across analogs (e.g., fluorinated vs. chlorinated derivatives) to identify consistent structure-activity relationships (SAR) .

Advanced Question: What computational methods can predict the compound’s binding mode to therapeutic targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with receptor crystal structures (e.g., PDB ID: 3PBL for D3). The carboxamide linker likely forms hydrogen bonds with Ser196/Ser193 in the D3 binding pocket .

- MD Simulations: Run 100-ns trajectories to assess stability of the ligand-receptor complex and identify critical residues (e.g., Val115 for hydrophobic interactions) .

- Free Energy Calculations: MM-PBSA/GBSA to estimate binding affinities and guide lead optimization .

Basic Question: What stability considerations are critical for long-term storage of this compound?

Answer:

- Storage Conditions:

- Lyophilized form at -20°C under inert gas (N2/Ar) to prevent oxidation .

- Avoid aqueous buffers (pH <5 or >8) to prevent hydrolysis of the carboxamide bond .

- Stability Testing:

- Monitor degradation via LC-MS every 6 months. Key degradation products include hydrolyzed piperazine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.